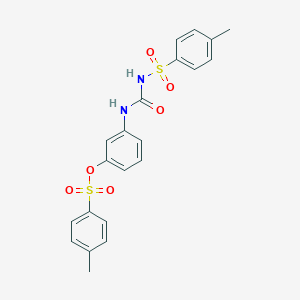

3-(3-Tosylureido)phenyl p-toluenesulfonate

Description

Contextualizing the Compound within Sulfonate Ester and Urea (B33335) Derivative Chemistry

Sulfonate esters, such as the p-toluenesulfonate (tosylate) group present in this molecule, are well-established in organic chemistry as excellent leaving groups in nucleophilic substitution and elimination reactions. The stability of the resulting sulfonate anion makes the displacement of the tosylate group by a nucleophile a thermodynamically favorable process. This reactivity is a cornerstone of synthetic organic chemistry, enabling the conversion of alcohols into a wide array of other functional groups.

Urea derivatives are characterized by the presence of a carbonyl group bonded to two nitrogen atoms. This functional group is notable for its ability to form strong hydrogen bonds, a property that is extensively exploited in medicinal chemistry and materials science to facilitate molecular recognition and assembly. The urea moiety in 3-(3-Tosylureido)phenyl p-toluenesulfonate can act as both a hydrogen bond donor and acceptor, influencing its physical properties and potential interactions with other molecules.

Significance of Dual Functionality in Organic Synthesis Research

The dual functionality of this compound is of considerable significance in organic synthesis. smolecule.com The presence of both a reactive tosylate leaving group and a modifiable urea linkage within the same molecule allows for a diverse range of chemical transformations. smolecule.com This bifunctionality makes it a valuable intermediate for the synthesis of complex target molecules, potentially streamlining synthetic routes by enabling sequential or orthogonal functionalization.

The tosylate group can be targeted for nucleophilic substitution, allowing for the introduction of a wide variety of substituents at the phenolic oxygen position. smolecule.com Concurrently, the tosylureido group offers sites for further chemical modification. smolecule.com This dual reactivity allows for the construction of intricate molecular architectures from a single starting material.

Overview of Research Trajectories for this compound

Research involving this compound and its analogs is primarily directed towards its application as a key intermediate in the synthesis of pharmacologically active compounds and other functional organic materials. Its role as a building block for more complex molecular frameworks is a central theme in its research applications.

The general synthesis of this compound involves a two-step process. The first step is the reaction of 3-aminophenol (B1664112) with p-toluenesulfonyl chloride to form the sulfonate ester intermediate, 3-aminophenyl p-toluenesulfonate. The second step involves the reaction of this intermediate with p-toluenesulfonyl isocyanate to form the final urea derivative.

The potential for this compound to be used in the development of new pharmaceuticals is an active area of investigation. The urea moiety is a common feature in many biologically active molecules, and the ability to combine this with a versatile sulfonate ester handle makes this compound an attractive starting point for the synthesis of novel drug candidates.

Properties

IUPAC Name |

[3-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S2/c1-15-6-10-19(11-7-15)30(25,26)23-21(24)22-17-4-3-5-18(14-17)29-31(27,28)20-12-8-16(2)9-13-20/h3-14H,1-2H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVGMYPGMWZOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872910 | |

| Record name | 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232938-43-1 | |

| Record name | 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232938-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(((3-(((4-methylphenyl)sulfonyl)oxy)phenyl)amino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232938431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)phenyl 4-methylbenzenesulfonate; N-(p-toluenesulfonyl)-N'-(3-(p-toluenesulfonyloxy)phenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Tosylureido Phenyl P Toluenesulfonate

Strategies for Tosylureido Moiety Formation

The construction of the tosylureido linkage is a critical step in the synthesis. This functional group is a cornerstone of many pharmacologically active compounds, and several reliable methods for its formation have been developed. nih.govvjst.vn The most common approach involves the reaction of a primary amine with a p-toluenesulfonyl isocyanate or a related precursor.

A prevalent method for forming the sulfonylurea backbone involves the reaction of a sulfonamide with an isocyanate. However, a direct pathway starting from an amine and tosyl chloride can also be employed. One such method involves the condensation reaction of tosyl chloride with urea (B33335) in the presence of the required aryl amine. google.com

A more common and controlled multi-step approach that begins with an amine and tosyl chloride is the formation of an intermediate N-tosylcarbamate, which then reacts with the amine. The general scheme proceeds as follows:

Formation of Tosyl Isocyanate: p-Toluenesulfonamide is reacted with a phosgene (B1210022) equivalent (e.g., triphosgene) in the presence of a base to generate p-toluenesulfonyl isocyanate. This is a highly reactive intermediate.

Reaction with Amine: The aryl amine (either 3-aminophenol (B1664112) or 3-aminophenyl p-toluenesulfonate, depending on the synthetic route) is added to the in-situ generated tosyl isocyanate. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate to form the desired tosylureido linkage.

Alternatively, tosyl chloride can be reacted directly with urea in an organic solvent system. google.com This condensation generates a tosylurea product after neutralization of the hydrogen chloride byproduct. google.com

The use of a base is crucial in most synthetic strategies for forming sulfonylureas. The base serves multiple purposes, including neutralizing acidic byproducts and enhancing the nucleophilicity of the reacting species.

In the reaction of a sulfonamide with an isocyanate, a base such as potassium carbonate is often used to deprotonate the sulfonamide, forming a more nucleophilic salt that readily reacts with the isocyanate. vjst.vn When starting from an amine and tosyl chloride, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or pyridine (B92270) is commonly employed to scavenge the HCl generated during the formation of the sulfonamide precursor or other intermediates. chemicalbook.com

The Schotten-Baumann reaction conditions, which involve an aqueous alkaline solution (e.g., NaOH), can be used for the tosylation of amines to form sulfonamides, which are key intermediates for many sulfonylurea syntheses. sciencemadness.org The choice of base and solvent system can significantly impact the reaction yield and purity of the product, as illustrated in the following table which summarizes typical conditions for related sulfonylurea syntheses.

| Amine Substrate | Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aromatic Amine | Tosyl Isocyanate | Triethylamine | Toluene | >90% |

| Aliphatic Amine | Tosyl Isocyanate | None | Acetonitrile | 85-95% |

| p-Toluenesulfonamide | Aryl Isocyanate | K2CO3 | Acetone | 80-90% |

| Aromatic Amine | Tosyl Chloride, Urea | None (neutralized post-reaction) | Dichloroethane | >90% |

Coupling Reactions for p-Toluenesulfonate Integration

The second major structural component of the target molecule is the p-toluenesulfonate (tosylate) ester. This group is formed by the reaction of a phenol (B47542) with an activated form of p-toluenesulfonic acid. This reaction is a standard and widely used transformation in organic synthesis.

The direct use of p-toluenesulfonic acid for esterification of an alcohol or phenol is generally ineffective for forming sulfonate esters. Instead, more reactive derivatives are required. The most common and cost-effective reagent is p-toluenesulfonyl chloride (TsCl). chemicalbook.com It readily reacts with nucleophiles like phenolic hydroxyl groups.

Another highly reactive derivative is p-toluenesulfonic anhydride (B1165640) [(Ts)₂O]. While more reactive than TsCl, it is also more expensive and moisture-sensitive. It is typically reserved for reactions where TsCl is not sufficiently reactive or where the chloride byproduct from TsCl could interfere with the reaction.

The standard protocol for the tosylation of a phenol involves its reaction with p-toluenesulfonyl chloride in the presence of a base. The reaction is typically carried out in an aprotic solvent.

Role of the Base: A base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Pyridine is a classic choice as it can serve as both the base and the solvent. Other common bases include triethylamine (TEA) in conjunction with solvents like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF). researchgate.net The base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of TsCl.

Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature. The progress can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and any excess reagents.

The following table presents a comparison of different conditions used for the tosylation of phenolic compounds.

| Reagent | Base | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 °C to RT | 85-95% |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to RT | 90-98% |

| p-Toluenesulfonyl chloride | NaOH | Water/DCM (Phase Transfer) | RT | 80-90% |

| p-Toluenesulfonic anhydride | Pyridine | Dichloromethane | 0 °C | >95% |

Advanced Synthetic Protocols and Yield Optimization for 3-(3-Tosylureido)phenyl p-toluenesulfonate

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced protocols can be implemented. These methods aim to reduce reaction times, simplify purification, and minimize waste.

One-Pot Synthesis: A highly efficient approach would be a one-pot synthesis where both the tosylureido formation and the tosylation of the phenol occur in a single reaction vessel without isolation of intermediates. For example, starting with 3-aminophenol, one could first perform the reaction with tosyl isocyanate and then, after the urea formation is complete, add a second equivalent of tosyl chloride and a suitable base to tosylate the phenolic group. This approach requires careful selection of reagents and conditions to avoid cross-reactivity.

Microwave-Assisted Synthesis: Both sulfonylurea formation and tosylation reactions can be significantly accelerated using microwave irradiation. This technique can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.

Phase-Transfer Catalysis (PTC): For the tosylation step, using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can facilitate the reaction between the aqueous phenoxide (formed with NaOH) and the tosyl chloride in an immiscible organic solvent. This avoids the need for expensive and anhydrous organic bases and solvents.

Purification Techniques in the Synthesis of this compound

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of purification technique is largely dependent on the physical properties of the compound and the nature of the impurities. As a solid crystalline compound, recrystallization and column chromatography are the most common and effective methods for its purification.

Recrystallization is a widely used technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. The selection of an appropriate solvent system is crucial for successful recrystallization.

The following table presents a summary of potential solvent systems for the recrystallization of this compound, based on common practices for similar aromatic sulfonylurea compounds:

| Solvent/Solvent System | Rationale for Use | Expected Outcome |

| Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures. | Formation of well-defined crystals upon cooling. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | The compound is soluble in ethyl acetate, and the addition of hexane as an anti-solvent induces crystallization. | Precipitation of the pure compound. |

| Dichloromethane/Petroleum Ether | Similar to the ethyl acetate/hexane system, where petroleum ether acts as the anti-solvent. | Effective removal of non-polar impurities. |

Column Chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel would be a suitable stationary phase, and a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) would serve as the mobile phase. The polarity of the mobile phase can be gradually increased to elute the desired compound from the column.

High-performance liquid chromatography (HPLC) with UV detection is a preferred analytical method for quantifying impurities in drug substances and could be adapted for the analysis and purification of this compound. thermofisher.com This technique offers high resolution and sensitivity for detecting and separating impurities. thermofisher.com

The purity of the final product can be assessed using various analytical techniques, including:

Melting Point Determination: A sharp melting point range indicates a high degree of purity.

Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.

The following table summarizes the key purification parameters for this compound:

| Purification Technique | Stationary Phase | Mobile Phase/Solvent System | Purity Assessment |

| Recrystallization | N/A | Ethanol/Water or Ethyl Acetate/Hexane | Melting Point, TLC |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC, HPLC |

Chemical Reactivity and Mechanistic Investigations of 3 3 Tosylureido Phenyl P Toluenesulfonate

Nucleophilic Substitution Pathways Involving 3-(3-Tosylureido)phenyl p-toluenesulfonate

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and this compound serves as an excellent substrate for such transformations. The p-toluenesulfonate (tosylate) group is a superb leaving group due to the ability of the resulting tosylate anion to delocalize its negative charge through resonance, rendering it a weak base and thus stable upon departure. asianpubs.orgmasterorganicchemistry.comdalalinstitute.com

Tosylate as a Leaving Group in Carbon-Nitrogen Bond Formation

The displacement of the tosylate group by nitrogen-based nucleophiles is a facile process for forming carbon-nitrogen (C-N) bonds. This is a fundamental transformation in the synthesis of a wide array of nitrogen-containing compounds, including amines, amides, and heterocycles. The reaction of this compound with various nitrogen nucleophiles is expected to proceed efficiently.

Mechanistic Considerations: The mechanism of C-N bond formation can proceed via either an S(_N)1 or S(_N)2 pathway, largely dependent on the reaction conditions and the structure of the substrate. Given that the tosylate is attached to an aromatic ring, a direct S(_N)1 or S(_N)2 reaction at the sp-hybridized carbon is generally disfavored. However, under certain conditions, such as in the presence of a transition metal catalyst (e.g., palladium), these transformations can be achieved through mechanisms like oxidative addition/reductive elimination cycles. researchgate.net In the absence of a catalyst, the reaction would likely proceed via a nucleophilic aromatic substitution (S(_N)Ar) mechanism if the ring is sufficiently activated by electron-withdrawing groups. The tosylureido group, being electron-withdrawing, can facilitate such a pathway.

| Nucleophile | Product | Reaction Conditions | Putative Mechanism |

| Ammonia | 3-(3-Tosylureido)aniline | Pd catalyst, base, solvent | Oxidative Addition-Reductive Elimination |

| Piperidine | 1-(3-(3-Tosylureido)phenyl)piperidine | Pd catalyst, base, solvent | Oxidative Addition-Reductive Elimination |

| Sodium Azide | 1-Azido-3-(3-tosylureido)benzene | DMF, heat | S(_N)Ar |

This table presents hypothetical reaction outcomes based on established reactivity patterns of aryl tosylates.

Tosylate as a Leaving Group in Carbon-Carbon Bond Formation

The formation of new carbon-carbon (C-C) bonds is of paramount importance in organic synthesis for the construction of complex molecular skeletons. The tosylate group in this compound can be displaced by carbon nucleophiles, typically in the presence of a transition metal catalyst.

Mechanistic Pathways: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for forming C-C bonds using aryl tosylates as electrophiles. These reactions proceed through a catalytic cycle that generally involves oxidative addition of the aryl tosylate to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Detailed Research Findings: Research on the cross-coupling of aryl tosylates has demonstrated their utility as viable alternatives to aryl halides. The reactivity of the tosylate is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing character of the 3-(3-tosylureido) group is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle.

| Coupling Partner | Catalyst System | Product | Reaction Type |

| Phenylboronic acid | Pd(PPh(_3))(_4), Na(_2)CO(_3) | 3-(3-Tosylureido)-1,1'-biphenyl | Suzuki Coupling |

| Tributyl(phenyl)stannane | PdCl(_2)(PPh(_3))(_2) | 3-(3-Tosylureido)-1,1'-biphenyl | Stille Coupling |

| Phenylacetylene | PdCl(_2)(PPh(_3))(_2), CuI, Et(_3)N | 1-((3-(3-Tosylureido)phenyl)ethynyl)benzene | Sonogashira Coupling |

This table illustrates potential C-C bond-forming reactions based on known palladium-catalyzed cross-coupling methodologies for aryl tosylates.

Elimination Reaction Dynamics of this compound

Elimination reactions of aryl tosylates are less common than nucleophilic substitutions, as they require the presence of a beta-hydrogen on an adjacent alkyl chain, which is absent in the aromatic ring itself. However, if the aromatic ring were part of a larger structure with an adjacent alkyl group bearing a tosylate, elimination could occur. For the specific molecule this compound, classical elimination reactions leading to alkene formation are not directly applicable to the aromatic tosylate group.

Mechanisms Leading to Alkene Formation

For an elimination reaction to occur, a hydrogen atom on a carbon adjacent (beta) to the carbon bearing the leaving group is typically removed by a base, leading to the formation of a double bond. In the case of this compound, the tosylate is attached to an aromatic ring, which lacks beta-hydrogens on an adjacent sp-hybridized carbon.

However, under forcing conditions with a very strong base, an elimination-addition mechanism (benzyne formation) could be envisaged, although this is more typical for aryl halides. This would involve the deprotonation of a proton ortho to the tosylate group, followed by the elimination of the tosylate to form a highly reactive benzyne (B1209423) intermediate. Subsequent addition of a nucleophile would lead to a substituted aromatic product.

Hydrolytic Transformations and Product Characterization of this compound

Hydrolysis of this compound can lead to the cleavage of either the sulfonate ester linkage or the urea (B33335) functionality, depending on the reaction conditions.

The sulfonate ester is susceptible to hydrolysis under both acidic and basic conditions to yield 3-(3-tosylureido)phenol and p-toluenesulfonic acid. The urea linkage, on the other hand, is generally more stable but can be hydrolyzed under more forcing acidic or basic conditions. Basic hydrolysis of the urea would likely lead to 3-aminophenyl p-toluenesulfonate and the corresponding tosylamide anion. Acidic hydrolysis would yield the protonated amine and tosyl isocyanate, which would be further hydrolyzed to the tosylamide and carbon dioxide.

Product Characterization: The products of hydrolysis can be characterized using standard analytical techniques.

| Hydrolysis Product | Spectroscopic Identification |

| 3-(3-Tosylureido)phenol | H NMR: Appearance of a phenolic -OH proton signal. IR: Broad O-H stretch. |

| p-Toluenesulfonic acid | Comparison with an authentic sample via chromatography (e.g., HPLC). |

| 3-Aminophenyl p-toluenesulfonate | H NMR: Appearance of -NH(_2) proton signals. Mass Spectrometry: Molecular ion peak corresponding to the product. |

This table outlines the expected hydrolysis products and the analytical methods for their identification.

Reactivity Attributed to Dual Sulfonate Ester and Urea Derivative Functionality of the Compound

The presence of both a sulfonate ester and a urea derivative within the same molecule gives rise to interesting reactivity patterns, including the potential for intramolecular interactions and neighboring group participation (NGP). wikipedia.org

The urea moiety, with its lone pairs of electrons on the nitrogen atoms, could potentially act as an internal nucleophile. wikipedia.org In a solvolysis reaction, for example, one of the urea nitrogens could displace the tosylate leaving group in an intramolecular fashion, forming a cyclic intermediate. Subsequent attack by an external nucleophile would then open this ring. Such participation would be expected to enhance the reaction rate compared to a similar substrate lacking the urea group and would likely proceed with retention of configuration at the reaction center if it were chiral.

Applications in Advanced Organic Synthesis Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The true synthetic potential of 3-(3-Tosylureido)phenyl p-toluenesulfonate lies in its use as a versatile intermediate. The tosylate group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and carbanions, in SNAr (nucleophilic aromatic substitution) reactions or transition metal-catalyzed cross-coupling reactions. This allows for the attachment of the entire 3-(3-tosylureido)phenyl scaffold to a larger, more complex molecule.

For instance, in the synthesis of novel pharmaceutical agents or functional materials, the tosylate can serve as a handle for coupling with another molecular fragment. The remaining tosylureido group can then undergo further transformations or serve as a key structural element contributing to the final product's desired properties.

| Reaction Type | Potential Nucleophile/Coupling Partner | Resulting Linkage | Potential Application |

| Nucleophilic Aromatic Substitution | Amines (R-NH2) | C-N Bond | Synthesis of complex amines |

| Nucleophilic Aromatic Substitution | Alcohols/Phenols (R-OH) | C-O Bond (Ether) | Synthesis of diaryl ethers |

| Suzuki Coupling | Boronic Acids (R-B(OH)2) | C-C Bond | Formation of biaryl structures |

| Buchwald-Hartwig Amination | Amines (R-NH2) | C-N Bond | Synthesis of complex diarylamines |

The table above illustrates the theoretical potential for the use of this compound as a synthetic intermediate. Specific, documented examples in peer-reviewed literature remain scarce.

Research on Reaction Selectivity and Efficiency Enhancement in Organic Synthesis using the Compound

The bifunctional nature of this compound presents interesting challenges and opportunities in terms of reaction selectivity. A key research area would be the development of reaction conditions that allow for the selective transformation of one functional group in the presence of the other. For example, a mild nucleophilic substitution at the tosylate position without affecting the tosylureido group would be a valuable synthetic operation.

Furthermore, the electronic properties of the tosylureido group can influence the reactivity of the tosylate ester. The electron-withdrawing nature of the sulfonyl group and the urea (B33335) moiety could potentially activate the phenyl ring towards nucleophilic attack, thereby enhancing the efficiency of substitution reactions at the tosylate position.

Systematic studies on the reaction selectivity and the role of the tosylureido group in enhancing the efficiency of reactions involving the p-toluenesulfonate moiety are not currently available in the public research domain.

Role in Pharmaceutical Development and Research Methodologies

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis Research

The compound 3-(3-Tosylureido)phenyl p-toluenesulfonate serves as a valuable building block in the multi-step synthesis of complex pharmaceutical molecules. smolecule.com Its chemical structure allows for diverse reactivity, making it a strategic component in the design of efficient synthetic pathways for new drug candidates. smolecule.com

Strategic Incorporation into API Synthetic Routes

The strategic value of this compound in organic synthesis lies in its distinct functional groups. musechem.com The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions, a fundamental class of reactions for creating new chemical bonds. smolecule.com This property allows chemists to replace the tosylate group with other functional groups, thereby building up the carbon skeleton of a target API.

Furthermore, the tosylureido moiety provides additional reaction sites for further molecular modifications. smolecule.com The urea (B33335) linkage can participate in hydrogen bonding, potentially influencing the conformation and interaction of the intermediate within a reaction, while the aromatic rings can be subject to other transformations. smolecule.com This combination of a stable, reactive leaving group and a functionalizable urea portion makes the compound a versatile intermediate for constructing complex APIs. smolecule.commusechem.com

Formation as a Counterion in Pharmaceutical Salt Formations

While this compound itself is an intermediate, its constituent part, the p-toluenesulfonate (tosylate) anion, plays a crucial role in the final formulation of many APIs. p-Toluenesulfonic acid is frequently used in pharmaceutical manufacturing as a counterion to form a salt with a basic API. smolecule.comthermofisher.comlcms.cz This process is a common strategy to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.

An example of this application is seen in the formation of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-phenoxy)-N-(methyl-d₃)picolinamide p-toluenesulfonate (CM4307·TsOH), where the tosylate anion forms a salt with the complex active molecule. google.com The use of p-toluenesulfonic acid in this manner is widespread in the industry. technologynetworks.com

Research on Genotoxic Impurities in Pharmaceutical Processes

The presence of the p-toluenesulfonate structure in a synthetic route necessitates careful monitoring for related impurities that are potentially genotoxic. These impurities can damage DNA and are considered a potential cancer risk, even at very low levels. shimadzu.comedqm.eu

Characterization of p-Toluenesulfonates as Genotoxic Impurities

Esters of p-toluenesulfonic acid, known as p-toluenesulfonates, are a class of potential genotoxic impurities (PGIs) that are of significant concern to pharmaceutical manufacturers and regulatory agencies. smolecule.comshimadzu.com These impurities are not typically part of the intended reaction but can form as by-products. A common pathway for their formation is the reaction between p-toluenesulfonic acid, which may be used as a catalyst, and residual alcohols like methanol, ethanol, or propanol (B110389) that are used as solvents in the manufacturing process. thermofisher.comlcms.cztechnologynetworks.com

Due to their ability to alkylate DNA, these compounds are considered carcinogenic and must be strictly controlled. thermofisher.comnih.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a "Threshold of Toxicological Concern" (TTC) for genotoxic impurities. For long-term drug treatments, this is often set at a maximum daily intake of 1.5 micrograms per day. smolecule.comthermofisher.comlcms.czshimadzu.com This stringent limit requires highly sensitive analytical methods to ensure drug substances are safe.

Methodologies for Monitoring and Quantification in Drug Substances

To comply with the strict regulatory limits, pharmaceutical companies must develop and validate sophisticated analytical methods to detect and quantify trace amounts of p-toluenesulfonate impurities in their final drug substances.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred analytical technique for the quantification of p-toluenesulfonate impurities in drug substances. thermofisher.comtechnologynetworks.com This method offers a balance of sensitivity, specificity, and robustness required for quality control in a pharmaceutical setting.

The development of a successful HPLC-UV method involves optimizing several parameters to achieve the necessary separation and sensitivity. A reversed-phase column, such as an Inertsil ODS-3V C18 column, is often used to separate the impurities from the main API. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphoric acid in water) and an organic solvent like acetonitrile. nih.govresearchgate.net A highly sensitive UV detector is crucial, as the impurities must be detected at levels far lower than typical impurities. thermofisher.com The method must be validated according to ICH guidelines to demonstrate its specificity, precision, accuracy, and linearity. researchgate.net

The table below summarizes typical parameters for an HPLC-UV method designed for analyzing p-toluenesulfonate genotoxic impurities.

| Parameter | Typical Value / Condition | Source(s) |

| Column | Inertsil ODS-3V (250 x 4.6 mm), 5 µm | nih.gov |

| Mobile Phase | 0.1% Orthophosphoric acid in water and Acetonitrile (1:1 v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | nih.govijsrset.com |

| Column Temp | 27 °C | nih.govresearchgate.net |

| UV Wavelength | 222 - 225 nm | nih.govresearchgate.netijsrset.com |

| Injection Vol. | 20 µL | researchgate.net |

The sensitivity of these methods is critical for ensuring that genotoxic impurities are below the Threshold of Toxicological Concern. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key performance indicators.

The table below presents documented sensitivity levels for specific p-toluenesulfonate impurities using HPLC-UV.

| Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |

| Methyl p-toluenesulfonate | 0.15 ppm (0.009 µg/mL) | 0.5 ppm (0.03 µg/mL) | nih.govresearchgate.netnih.gov |

| Ethyl p-toluenesulfonate | 0.15 ppm (0.009 µg/mL) | 0.5 ppm (0.03 µg/mL) | nih.govresearchgate.netnih.gov |

These validated methods demonstrate the capability to accurately quantify p-toluenesulfonate impurities at the parts-per-million (ppm) level, ensuring that pharmaceutical products meet the rigorous safety standards required by global health authorities. nih.govresearchgate.net

Regulatory Thresholds and Analytical Compliance Research for Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines. While specific regulatory thresholds for this compound are not publicly documented, the broader class of p-toluenesulfonates, to which this compound belongs, is recognized for its potential genotoxicity. Genotoxic impurities are substances that can damage DNA and are therefore subject to strict control limits.

International regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities. The TTC represents a dose below which there is a negligible risk of carcinogenicity or other toxic effects. For long-term treatments, this threshold is generally set at 1.5 µ g/day . smolecule.com

Analytical compliance research for p-toluenesulfonate impurities, and by extension this compound, focuses on the development of highly sensitive and specific analytical methods to detect and quantify these impurities at levels well below the TTC. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a commonly employed technique for this purpose. smolecule.com The sensitivity of such methods is crucial, as the impurity levels that need to be monitored are often very low.

Key parameters for analytical method validation, such as the Limit of Detection (LOD) and Limit of Quantification (LOQ), are established to ensure the reliability of the measurements. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For genotoxic p-toluenesulfonate impurities, these values are typically in the nanogram per milliliter (ng/mL) range. smolecule.com

Below is an interactive data table summarizing typical analytical parameters for the quantification of p-toluenesulfonate impurities using HPLC-UV.

| Parameter | Typical Value | Significance in Compliance Research |

| Regulatory Threshold (TTC) | 1.5 µ g/day | Establishes the maximum acceptable daily intake for genotoxic impurities. |

| Analytical Technique | HPLC-UV | A widely used and reliable method for the quantification of impurities in APIs. smolecule.com |

| Limit of Detection (LOD) | < 5 ng/mL | Ensures that the analytical method is sensitive enough to detect the impurity at very low concentrations. smolecule.com |

| Limit of Quantification (LOQ) | < 15 ng/mL | Guarantees that the method can accurately quantify the impurity at levels relevant to the regulatory threshold. smolecule.com |

| Linearity (R²) | > 0.999 | Demonstrates a direct and proportional relationship between the concentration of the impurity and the analytical signal, ensuring accurate quantification across a range of concentrations. smolecule.com |

Process Chemistry Research and Optimization involving this compound

Process chemistry research involving this compound is primarily concerned with understanding its formation pathways and developing strategies to control its presence in the final API. This compound is likely formed as a byproduct or an intermediate in multi-step synthetic processes where p-toluenesulfonyl chloride or p-toluenesulfonic acid are used as reagents or catalysts.

The synthesis of this compound can be postulated to occur through a series of reactions. One plausible pathway involves the reaction of a substituted aminophenol with p-toluenesulfonyl chloride to form a tosylurea, which is then further reacted with another molecule of p-toluenesulfonyl chloride to yield the final compound.

Process optimization studies would aim to minimize the formation of this impurity by carefully controlling reaction conditions such as temperature, reaction time, stoichiometry of reagents, and the choice of solvent. For instance, using a minimal effective amount of p-toluenesulfonyl chloride and optimizing the reaction temperature could potentially reduce the formation of this and other related impurities.

Furthermore, the development of efficient purification methods to remove this compound from the desired product is a key aspect of process chemistry research. Techniques such as crystallization, chromatography, and extraction are investigated and optimized to ensure that the final API meets the stringent purity requirements set by regulatory authorities.

The following data table outlines key areas of focus in process chemistry research and optimization related to this compound.

| Research Area | Key Parameters for Optimization | Desired Outcome |

| Formation Pathway Analysis | Identification of starting materials, intermediates, and reaction conditions leading to impurity formation. | A clear understanding of the reaction mechanism to inform control strategies. |

| Reaction Condition Optimization | Temperature, pressure, reaction time, reagent stoichiometry, catalyst choice, and solvent selection. | Minimization of this compound formation. |

| Purification Method Development | Crystallization, chromatography (e.g., column chromatography, preparative HPLC), extraction, and washing procedures. | Efficient removal of the impurity to meet regulatory specifications. |

| Analytical Method Implementation | In-process controls (IPCs) and final product testing using validated analytical methods. | Real-time monitoring and control of impurity levels throughout the manufacturing process. |

Applications in Materials Science and Specialized Chemical Systems

Function as a Developer in Heat-Sensitive Recording Materials

Commonly known by the trade name Pergafast 201, 3-(3-Tosylureido)phenyl p-toluenesulfonate serves as a crucial component in the thermally sensitive layer of direct thermal recording papers. mst.dkmst.dk This application has gained prominence as industries seek safer and more stable alternatives to traditional phenol-based developers like bisphenol A (BPA). mst.dkchiron.no The compound's robust performance and non-phenolic nature have established it as a key ingredient in the production of items such as point-of-sale receipts, tickets, and labels. mst.dk

Mechanisms of Color Development in Thermal Recording Media

The fundamental principle behind thermal printing technology lies in a heat-induced chemical reaction between a leuco dye (a colorless or faintly colored dye precursor) and a developer. chiron.nogoogle.com When a localized area of the thermal paper is heated by a thermal printhead, the coating melts, allowing the this compound and the leuco dye to react.

This reaction involves the transfer of a proton from the developer to the leuco dye. mst.dk For this compound, the aromatic urea (B33335) functionalities are believed to be essential for this proton-donating capability. rivm.nl The protonation of the leuco dye induces a conformational change in its molecular structure, often the opening of a lactone ring. This structural alteration extends the conjugated system of the dye molecule, causing it to absorb visible light and thus appear colored, typically black. chiron.no The result is a high-contrast image on the paper.

Comparative Studies with Other Developer Compounds in Thermal Recording

The performance of this compound is often benchmarked against other developer compounds, both phenolic and non-phenolic. A key advantage of this compound is its superior image stability compared to BPA and Bisphenol S (BPS). rivm.nlbelgium.be Thermal papers utilizing Pergafast 201 exhibit enhanced resistance to environmental factors such as heat, water, oils, fats, and plasticizers. mst.dk

While being a more expensive alternative to BPA and BPS, the enhanced durability it offers makes it a preferred choice for applications requiring long-term image retention. mst.dkrivm.nl In terms of market presence, while BPS became a common replacement for BPA, Pergafast 201 has established itself as a significant non-phenolic alternative, particularly in the European market. mst.dkchiron.no

Below is a comparative overview of key performance indicators for different developer compounds.

| Developer Compound | Type | Image Stability | Durability (Typical) | Relative Cost |

| Bisphenol A (BPA) | Phenolic | Lower | 5-7 years belgium.be | Low |

| Bisphenol S (BPS) | Phenolic | Moderate | 7-10 years belgium.be | Moderate |

| D-8 | Phenolic | Higher than BPA | Not specified | Moderate |

| This compound (Pergafast 201) | Non-phenolic | High | 10 years (up to 25 years in optimal formulations) belgium.be | High |

| Urea Urethane (UU) | Non-phenolic | Not specified | Not specified | Not specified |

Optimization of Thermal Recording Material Formulations Utilizing the Compound

The final properties of a heat-sensitive recording material are not solely dependent on the developer but on the synergistic interplay of all components within the thermally sensitive layer. The formulation is a complex mixture that, in addition to the leuco dye and developer, includes sensitizers, binders, and pigments. mst.dkgoogle.com

Sensitizers are a critical component in optimizing formulations that use this compound. These are low-melting-point crystalline substances that effectively act as a solvent when heated. google.com They lower the eutectic melting point of the dye-developer mixture, which allows for color formation at lower temperatures and with shorter heat pulses from the printhead. This enhances the dynamic sensitivity of the thermal paper, making it suitable for high-speed printing. google.com Common sensitizers include aromatic ethers and esters. google.com

The optimization process involves carefully selecting the type and concentration of the sensitizer (B1316253) to achieve the desired balance between image sensitivity, stability, and background color. For instance, an overly sensitive formulation might be prone to premature coloring due to ambient heat, while an undersensitive one would require excessive energy for printing, resulting in poor image quality. The versatility of this compound allows for its use in both top-coated and non-top-coated thermal papers, with the formulation being adjusted to meet the specific requirements of the end-use application, be it a simple receipt or a durable medical record. mst.dkbelgium.be

Potential in Other Specialized Chemical Applications

Beyond its primary role in thermal recording materials, the unique chemical structure of this compound lends itself to other specialized applications in chemistry. The presence of two tosyl groups and a ureido moiety provides multiple reactive sites, making it a valuable building block in organic synthesis.

The tosyl group is a well-known leaving group in nucleophilic substitution reactions, and its presence can facilitate the formation of new chemical bonds. Furthermore, p-toluenesulfonic acid, a related compound, is widely used as a catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds like quinolines and 2,3-dihydroquinazolin-4(1H)-ones. mdpi.com While direct applications of this compound as a catalyst are less documented, its structural components are integral to synthetic organic chemistry.

In the pharmaceutical sector, p-toluenesulfonates are utilized in the manufacturing of active pharmaceutical ingredients (APIs). For instance, they can be used in the formation of salts of drug molecules. A patent for a deuterated ω-diphenylurea compound, used for inhibiting phosphoric acid kinase in cancer therapy, mentions the use of p-toluenesulfonate. The synthesis of various pharmaceutical compounds, such as the cardiovascular agent 6-phenyl-pyridazin-3(2H)-one, involves multi-step chemical reactions where intermediates structurally related to this compound could potentially be employed. The versatility of the tosyl and urea functionalities suggests that this compound could serve as a key intermediate in the synthesis of complex, biologically active molecules.

Future Research Directions and Unexplored Avenues for 3 3 Tosylureido Phenyl P Toluenesulfonate

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of 3-(3-Tosylureido)phenyl p-toluenesulfonate and its derivatives presents an opportunity for the application of green chemistry principles to minimize environmental impact. nih.govresearchgate.netacs.org Current synthetic strategies likely involve multi-step processes that may utilize hazardous reagents and solvents. Future research should focus on developing more sustainable and efficient synthetic pathways.

One promising direction is the exploration of one-pot synthesis methodologies. Combining multiple reaction steps into a single procedure can significantly reduce waste, energy consumption, and reaction time. nih.gov Furthermore, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, should be investigated as alternatives to traditional volatile organic compounds. nih.govacs.org

The development of catalytic systems for the synthesis of the tosylurea and p-toluenesulfonate moieties is another critical area. The use of recyclable solid acid catalysts, for instance, could replace corrosive and hazardous acid chlorides, aligning with the principles of green chemistry. ajgreenchem.com Research into enzymatic or biocatalytic methods could also offer highly selective and environmentally benign synthetic routes. solubilityofthings.com

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Potential Advantage | Research Focus |

| One-Pot Synthesis | Reduced waste, energy, and time. | Development of a sequential reaction cascade in a single vessel. |

| Green Solvents | Lower environmental impact and toxicity. | Investigating the use of water, ionic liquids, or bio-solvents. |

| Heterogeneous Catalysis | Catalyst recyclability and reduced waste. | Screening of solid acid catalysts for tosylation and ureation steps. |

| Biocatalysis | High selectivity and mild reaction conditions. | Identification of enzymes capable of catalyzing the key bond formations. |

Expanded Applications in Catalysis and Polymer Chemistry

The structural features of this compound suggest its potential utility in the fields of catalysis and polymer chemistry, areas that remain largely unexplored for this specific compound.

The presence of the tosylurea group, known for its hydrogen bonding capabilities, could be exploited in the design of organocatalysts. nih.gov This moiety can act as a hydrogen-bond donor, activating substrates in various organic transformations. Future research could investigate the catalytic activity of this compound and its derivatives in reactions such as aldol additions, Michael reactions, and asymmetric synthesis.

In polymer chemistry, the bifunctional nature of the molecule—possessing both a reactive tosylate leaving group and a urea (B33335) linkage—opens up possibilities for its use as a monomer or a functionalizing agent. libretexts.org The tosylate group can be displaced in nucleophilic substitution reactions, allowing for the incorporation of the molecule into polymer chains or onto surfaces. libretexts.orgmasterorganicchemistry.com The urea group can impart specific properties to the resulting polymer, such as improved thermal stability or specific binding capabilities. researchgate.net Research in this area could focus on the synthesis of novel functional polymers with tailored properties. researchgate.net

Table 2: Potential Applications in Catalysis and Polymer Chemistry

| Area | Potential Role of the Compound | Example Research Direction |

| Organocatalysis | Hydrogen-bond donor catalyst | Asymmetric catalysis of carbon-carbon bond-forming reactions. |

| Polymer Synthesis | Bifunctional monomer | Synthesis of polyureas or functionalized polyesters. |

| Polymer Modification | Surface functionalization agent | Grafting onto polymer backbones to introduce specific functionalities. |

Computational Chemistry and Mechanistic Elucidation Studies

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound, guiding future experimental work. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and spectroscopic properties. nih.gov

Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. youtube.comresearchgate.netchemistrysteps.com Computational modeling can be used to elucidate the transition states and reaction pathways of its formation and subsequent reactions. nih.gov For instance, the mechanism of tosyl group transfer or the role of the urea moiety in potential catalytic cycles can be investigated in detail. youtube.comresearchgate.netchemistrysteps.com

Such computational studies can provide valuable insights into the molecule's reactivity, stability, and potential interactions with other molecules, accelerating the discovery of new applications. acs.org

Table 3: Proposed Computational Chemistry and Mechanistic Studies

| Study Type | Objective | Computational Method |

| Conformational Analysis | Determine the most stable 3D structure. | Density Functional Theory (DFT) |

| Electronic Structure Analysis | Understand charge distribution and reactivity. | Natural Bond Orbital (NBO) Analysis |

| Reaction Mechanism Simulation | Elucidate the pathways of its synthesis and reactions. | Transition State Theory, Intrinsic Reaction Coordinate (IRC) calculations |

| Molecular Docking | Predict binding affinity with biological targets or catalysts. | Molecular Mechanics (MM) and Docking Algorithms |

Development of Advanced Analytical Techniques for Trace Analysis of the Compound

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification at trace levels will become critical. researchgate.net Future research should focus on the development of advanced analytical techniques capable of analyzing this compound in complex matrices.

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are particularly promising. asdlib.orgnih.govchemijournal.comjetir.orgscholarsrepository.com Methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) could be developed for the trace analysis of this compound and its potential degradation products. researchgate.netchemijournal.com

The development of these methods will be essential for quality control in its potential manufacturing processes and for monitoring its presence in environmental or biological samples, should its applications lead to such exposures.

Table 4: Potential Advanced Analytical Techniques for Trace Analysis

| Technique | Principle | Potential Application |

| HPLC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometric detection. | Quantification in pharmaceutical formulations or environmental samples. |

| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Analysis of thermal degradation products or in matrices where derivatization is feasible. |

| Capillary Electrophoresis (CE)-MS | Separation based on electrophoretic mobility coupled with mass spectrometric detection. | Analysis of charged derivatives or in complex biological fluids. |

| Supercritical Fluid Chromatography (SFC)-MS | Separation using a supercritical fluid as the mobile phase coupled with mass spectrometry. | A green alternative to normal and reversed-phase HPLC for its analysis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.